6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane
Description
6,6-Dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane (CAS: 122968-05-2) is a spirocyclic compound characterized by a cyclopropane ring fused to a 1,3-dioxane moiety. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol (calculated from the formula). The structure features a methylidene group (CH₂=) at position 1 and two methyl groups at position 6 of the spiro system (). This compound is notable for its synthetic utility in [3+2] cycloaddition reactions, forming complex bicyclic frameworks under mild conditions (e.g., with 2-cyclopenten-1-one at 60°C in acetonitrile) . Its synthesis involves dehydrohalogenation of 1,6,6-trimethyl-4,8-dioxaspiro[2.5]oct-1-ene using potassium tert-butoxide, yielding the target compound in high purity (97%) .
Properties
CAS No. |
122968-05-2 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6,6-dimethyl-2-methylidene-4,8-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C9H14O2/c1-7-4-9(7)10-5-8(2,3)6-11-9/h1,4-6H2,2-3H3 |
InChI Key |
UOLAJAULFPZUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(CC2=C)OC1)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate 2,2-Bis(chloromethyl)-5,5-dimethyl-1,3-dioxane
The synthesis begins with the formation of 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane (Compound 1 ), a key intermediate. A mixture of 1,3-dichloroacetone (152 g, 1.20 mol) and neopentyl glycol (138 g, 1.32 mol) is refluxed in benzene with catalytic p-toluenesulfonic acid (4.6 g) for 19 hours under Dean-Stark conditions to remove water. The crude product is partitioned between hexane and saturated sodium bicarbonate, yielding 63.93 g of Compound 1 after purification.
Formation of 1,6,6-Trimethyl-4,8-dioxaspiro[2.5]oct-1-ene
Compound 1 undergoes dehydrochlorination using sodium amide (NaNH₂, 0.930 mol) in liquid ammonia at −35°C, catalyzed by ferric nitrate nonahydrate (0.3 g). The reaction produces 1,6,6-trimethyl-4,8-dioxaspiro[2.5]oct-1-ene (Compound 3 ) via a radical-mediated elimination mechanism. After quenching with ammonium chloride and extraction with diethyl ether, vacuum distillation affords 29.3 g of Compound 3 in 76% yield.
Optimization Insights:
-
Catalyst : Fe(NO₃)₃·9H₂O enhances reaction efficiency by stabilizing intermediates.
-
Temperature Control : Gradual warming from −78°C to room temperature minimizes side reactions.
Final Dehydrohalogenation to Target Compound
The spirocyclic olefin 5 is obtained by treating Compound 3 (46.3 g, 0.30 mol) with potassium tert-butoxide (1.32 g, 11.8 mmol) in a mixture of tert-butanol (7.11 g) and diethyl ether (40 mL) at −78°C. After stirring for 4 hours at room temperature, the mixture is acidified with HCl, extracted, and distilled under reduced pressure to yield 36.49 g (79%) of 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane .
Critical Parameters:
-
Base : Potassium tert-butoxide ensures selective β-elimination.
-
Solvent System : Ether-tert-butanol balances reactivity and solubility.
Reaction Mechanism and Optimization
Cyclocondensation Mechanism
The initial step involves acid-catalyzed cyclocondensation between 1,3-dichloroacetone and neopentyl glycol. The p-toluenesulfonic acid protonates the carbonyl group, facilitating nucleophilic attack by the diol’s hydroxyl groups. Sequential dehydration forms the 1,3-dioxane ring.
Dehydrohalogenation Pathway
Sodium amide abstracts β-hydrogens from Compound 1 , generating a diradical intermediate stabilized by Fe³⁺. This intermediate undergoes cyclization to form the spiro[2.5]octane scaffold.
Base-Mediated Elimination
Potassium tert-butoxide deprotonates the methyl group adjacent to the chlorine in Compound 3 , leading to elimination of HCl and formation of the exocyclic double bond.
Characterization and Analytical Data
Spectral Data
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 57–59°C (7.3 mmHg) |
| Density | Not reported |
| Refractive Index | Not reported |
Alternative Synthetic Routes and Comparative Analysis
While the Organic Syntheses method is predominant, hypothetical alternatives include:
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired effects such as inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with the dioxaspiro[2.5]octane scaffold exhibit diverse reactivity and physicochemical properties depending on substituents and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparisons
Key Findings
Reactivity Differences: The methylidene group in this compound enables cycloaddition reactions, unlike the dione derivative (C₈H₁₀O₄), which is more electrophilic due to ketone groups and participates in nucleophilic substitutions . Tetracyano derivatives (C₁₂H₁₀N₄O₄) react with alcohols to form esters, whereas the methylidene analog undergoes cycloaddition .
Physicochemical Properties :
- Melting Points : The dione derivative (C₈H₁₀O₄) melts at 63–66°C , while phenyl-substituted analogs (C₁₄H₁₈O₂) exhibit higher thermal stability due to aromaticity .
- Molecular Weight Impact : Larger substituents (e.g., phenyl in C₁₄H₁₈O₂) increase molecular weight (218.29 g/mol vs. 154.21 g/mol for the methylidene compound), affecting solubility and vapor pressure .
Synthetic Routes: Sodium amide and tert-butoxide are common bases for synthesizing methylidene- and dioxaspiro derivatives , while tetracyano compounds require multi-component reactions with dihydroxymethyl ketones and bromomalononitrile .
Structural Diversity :
- The 4,8-dioxo moiety (as in C₈H₁₀O₄) introduces hydrogen-bonding capacity, contrasting with the 4,8-dioxa system in the methylidene compound, which enhances rigidity .
Table 2: Thermal and Physical Properties
Q & A
Q. What are the established synthetic routes for 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane, and how are key intermediates characterized?
The compound is synthesized via a multi-step procedure starting from 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane. Key steps include cyclopropanation using sodium amide in liquid ammonia, followed by elimination with potassium tert-butoxide to form the methylidene group. Intermediates like 1,6,6-trimethyl-4,8-dioxaspiro[2.5]oct-1-ene are isolated via distillation and characterized by NMR and GC-MS. Final product purity is confirmed by fractional distillation (bp 99–100°C, 3.5 mm) .
Q. How is the stereochemistry of spirocyclic derivatives confirmed experimentally?
Single-crystal X-ray diffraction analysis is critical for resolving stereochemical ambiguities. For example, the 1,2-trans configuration of cyclobutane derivatives formed via ring expansion reactions was confirmed using this method. Solvent optimization (e.g., chlorobenzene at 80°C) enhances crystallinity for reliable analysis .
Q. What analytical techniques are recommended for verifying structural integrity?
- NMR spectroscopy : Assigns proton and carbon environments, particularly distinguishing spirocyclic carbons.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves spatial arrangement and confirms spiro junction geometry .
Advanced Research Questions
Q. How do solvent and temperature conditions influence reaction outcomes in ring expansion reactions involving this compound?
Solvent polarity and boiling point directly affect reaction efficiency. For example, halogenated solvents (e.g., dichloromethane) or chlorobenzene at 80°C maximize yields (86%) in cyclopropane ring expansion reactions by stabilizing reactive intermediates. Lower-polarity solvents like benzene result in slower kinetics .
Q. What mechanistic pathways explain the reactivity of this compound with O-centered nucleophiles?
Reactions with primary alcohols proceed via nucleophilic attack at the cyclopropane carbonyl groups, forming alkyl 2,2,3,3-tetracyanocyclopropanecarboxylates. Ketone oximes yield bicyclic azabicyclohexenes through dual nucleophilic addition and cyclization, confirmed by LC-MS and IR spectroscopy .
Q. How does the methylidene group participate in [3+2] cycloaddition reactions?
The methylidene group acts as a dipolarophile in cycloadditions with electron-deficient dienophiles like 2-cyclopenten-1-one. Heating in acetonitrile at 60°C for 12 hours produces fused bicyclic ketones (77% yield), with regiochemistry confirmed by NOESY experiments .
Q. Why is isomer formation absent in certain ring expansion reactions?
Steric hindrance from the 6,6-dimethyl groups enforces a rigid transition state, favoring a single stereochemical outcome. Solvent effects (e.g., chlorobenzene) further suppress alternative pathways by stabilizing the desired intermediate .
Q. How do structural modifications (e.g., substituent variations) alter reactivity and stability?
Comparative studies with analogues (e.g., tetracyano or methoxycarbonyl substituents) reveal that electron-withdrawing groups enhance electrophilicity at the cyclopropane ring, accelerating nucleophilic attacks. In contrast, bulky substituents reduce strain energy, stabilizing the spiro framework .
Methodological Recommendations
- Synthetic Optimization : Screen solvents (halogenated > aromatic > ethers) and temperatures (80–100°C) to maximize yields .
- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or kinetic studies to elucidate reaction pathways .
- Comparative Analysis : Leverage X-ray crystallography to benchmark spirocyclic derivatives against known structures (e.g., NOSMIR or GUHCUI) for functional group effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
